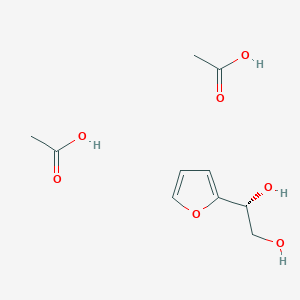
acetic acid;(1R)-1-(furan-2-yl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(1R)-1-(furan-2-yl)ethane-1,2-diol is a compound that combines the properties of acetic acid and a furan derivative. This compound is of interest due to its unique chemical structure, which includes a furan ring and a diol group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R)-1-(furan-2-yl)ethane-1,2-diol can be achieved through several methods. One common approach involves the reaction of furan derivatives with acetic acid under specific conditions. For instance, the reaction can be catalyzed by acids or bases, depending on the desired reaction pathway. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as distillation or crystallization to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(1R)-1-(furan-2-yl)ethane-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The furan ring and diol groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are often conducted in anhydrous solvents to prevent side reactions.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, and the conditions can vary widely depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or ethers. Substitution reactions can result in a variety of substituted furan derivatives.
Scientific Research Applications
Acetic acid;(1R)-1-(furan-2-yl)ethane-1,2-diol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways due to its unique structure.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers and other materials, taking advantage of its reactive functional groups.
Mechanism of Action
The mechanism by which acetic acid;(1R)-1-(furan-2-yl)ethane-1,2-diol exerts its effects involves interactions with various molecular targets. The furan ring and diol groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxymethylfuran: This compound also contains a furan ring and diol groups, making it structurally similar to acetic acid;(1R)-1-(furan-2-yl)ethane-1,2-diol.
Furfuryl alcohol: Another furan derivative, furfuryl alcohol, shares some chemical properties with this compound.
Uniqueness
This compound is unique due to the presence of both acetic acid and furan moieties in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
53735-79-8 |
|---|---|
Molecular Formula |
C10H16O7 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
acetic acid;(1R)-1-(furan-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C6H8O3.2C2H4O2/c7-4-5(8)6-2-1-3-9-6;2*1-2(3)4/h1-3,5,7-8H,4H2;2*1H3,(H,3,4)/t5-;;/m1../s1 |
InChI Key |
PJVHXRNNDRHNKQ-ZJIMSODOSA-N |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C1=COC(=C1)[C@@H](CO)O |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=COC(=C1)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















